4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate
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Overview
Description
4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate is a chemical compound that belongs to the class of organic compounds known as phenyl esters. This compound is characterized by the presence of a phenyl group attached to an ester functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate typically involves the esterification of 4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl esters.
Scientific Research Applications
4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its molecular interactions and effects on cellular pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenol
- 4-[(3-Hydroxypropyl)carbamoyl]-2-methoxybenzoic acid
- 4-[(3-Hydroxypropyl)carbamoyl]-2-methoxybenzyl alcohol
Uniqueness
4-[(3-Hydroxypropyl)carbamoyl]-2-methoxyphenyl acetate stands out due to its specific ester functional group, which imparts unique reactivity and properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
112363-13-0 |
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Molecular Formula |
C13H17NO5 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
[4-(3-hydroxypropylcarbamoyl)-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C13H17NO5/c1-9(16)19-11-5-4-10(8-12(11)18-2)13(17)14-6-3-7-15/h4-5,8,15H,3,6-7H2,1-2H3,(H,14,17) |
InChI Key |
IQWAQIDFRSJWPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C(=O)NCCCO)OC |
Origin of Product |
United States |
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